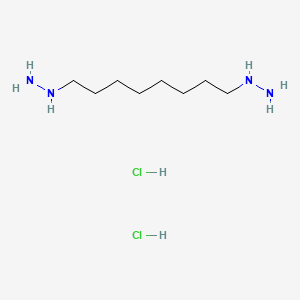

![molecular formula C26H21N3O4 B2912680 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 1049187-22-5](/img/structure/B2912680.png)

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

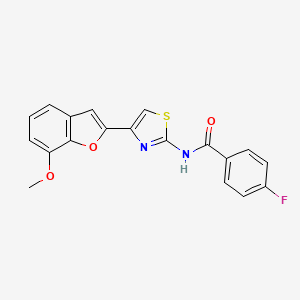

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have significant effects on the cardiovascular and respiratory systems. In

Mechanism of Action

Target of Action

The primary target of 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide, also known as Nedisertib, is DNA activated protein kinase (DNA-PK) . DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks (DSBs), and it plays a crucial role in maintaining genomic stability .

Mode of Action

Nedisertib acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its catalytic activity . This inhibition prevents the repair of DSBs through the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs in cells .

Biochemical Pathways

By inhibiting DNA-PK, Nedisertib disrupts the NHEJ pathway, leading to an accumulation of DSBs . The persistence of these DSBs can cause cell cycle arrest and eventually lead to cell death, particularly in cancer cells that rely heavily on the NHEJ pathway for survival .

Result of Action

The inhibition of DNA-PK by Nedisertib leads to an increased number of persistent DSBs in cancer cells . This can sensitize cancer cells to treatments like ionizing radiation (IR) and other DSB-inducing agents, enhancing their effectiveness . In preclinical studies, Nedisertib has been shown to potentiate the antitumor activity of IR, leading to complete tumor regression at non-toxic doses .

Advantages and Limitations for Lab Experiments

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC stimulator, which makes it a useful tool for studying the effects of sGC activation. This compound 41-2272 is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound 41-2272 in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve sustained effects. In addition, this compound 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272. One area of interest is the potential therapeutic applications of this compound 41-2272 in cancer treatment. This compound 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which make it a potential therapeutic agent for cancer treatment. Another area of interest is the development of more potent and selective sGC stimulators that can achieve sustained effects in vivo. Finally, there is also interest in exploring the potential role of sGC activation in other diseases such as neurodegenerative diseases and diabetes.

Synthesis Methods

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 can be synthesized by reacting 4-(6-methoxypyridazin-3-yl)aniline with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-(4-aminophenyl)acetamide to obtain the final product, this compound 41-2272. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, cardiovascular diseases, and cancer. It has been shown to have a significant effect on the cardiovascular system by increasing the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and reduced blood pressure. In addition, this compound 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name |

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4/c1-32-25-16-15-23(28-29-25)18-7-11-21(12-8-18)27-24(30)17-33-22-13-9-20(10-14-22)26(31)19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCYOKMVDLLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)

![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)